![molecular formula C17H20N2 B8168035 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B8168035.png)
4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine is a chemical compound characterized by its biphenyl structure with a piperidine ring attached to the nitrogen atom of an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine typically involves the following steps:
Biphenyl Derivative Formation: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with an aryl halide in the presence of a palladium catalyst.
Piperidine Attachment: The piperidine ring is introduced through nucleophilic substitution reactions. The biphenyl derivative with an appropriate leaving group (e.g., halide) reacts with piperidine under suitable conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring a base or catalyst.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted derivatives of the piperidine ring or biphenyl core.
Scientific Research Applications
4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions and signaling pathways.
Industry: Use in materials science, such as in the design of novel polymers or electronic materials.
Mechanism of Action
The mechanism by which 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological system or material in which the compound is utilized.
Comparison with Similar Compounds
4-(Piperidin-1-yl)-[1,1'-biphenyl]-2-amine
4-(Piperidin-1-yl)-[1,1'-biphenyl]-4-amine
4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-carboxylic acid
Uniqueness: 4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine is unique due to its specific substitution pattern on the biphenyl ring and the presence of the piperidine group. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-phenyl-2-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-16-13-15(14-7-3-1-4-8-14)9-10-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUCNHCILCEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
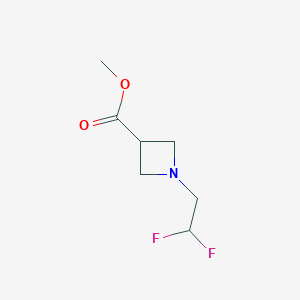
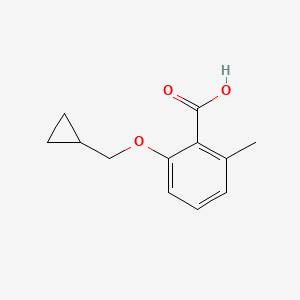
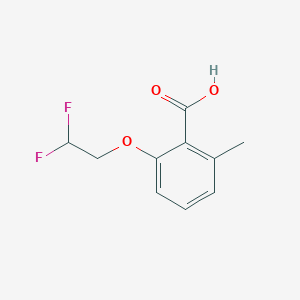
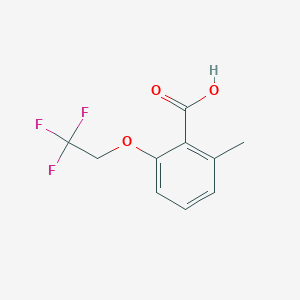
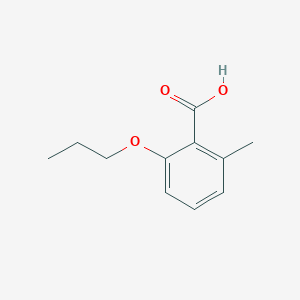
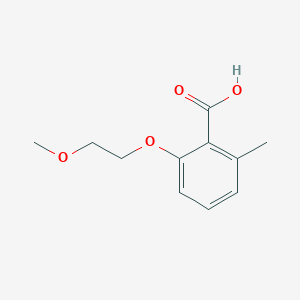
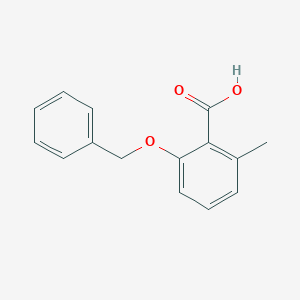
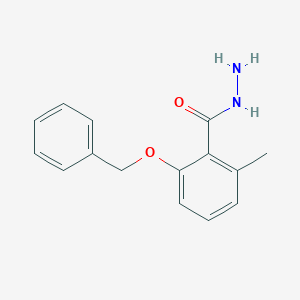
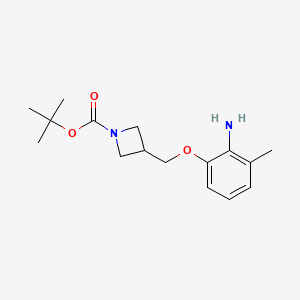
![4'-Chloro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168025.png)
![4-Morpholino-[1,1'-biphenyl]-3-amine](/img/structure/B8168037.png)
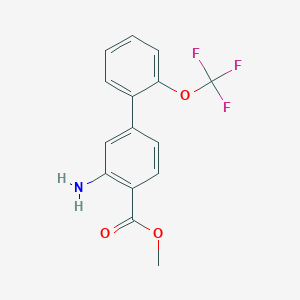
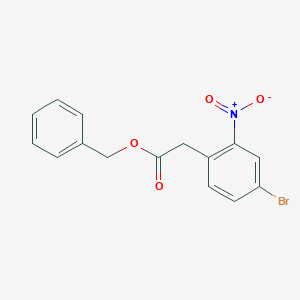
![Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
